molecular formula C20H23N3O3 B2971747 N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide CAS No. 1203341-83-6

N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide

Cat. No.: B2971747
CAS No.: 1203341-83-6
M. Wt: 353.422
InChI Key: KRCUQZHUJLFXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core linked to a substituted indole moiety via a morpholinoethyl bridge. The furan carboxamide group is a common pharmacophore in drug design, often enhancing binding affinity through dipole interactions and π-stacking .

Properties

IUPAC Name

N-[2-(1-methylindol-3-yl)-2-morpholin-4-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-22-14-16(15-5-2-3-6-17(15)22)18(23-8-11-25-12-9-23)13-21-20(24)19-7-4-10-26-19/h2-7,10,14,18H,8-9,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCUQZHUJLFXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound vs. N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()

Feature Target Compound Compound
Core Structure Indole-morpholine-furan Chromene-thiazolidinone-furan
Substituents 1-Methylindole, morpholinoethyl 6-Methylchromene, 4-oxothiazolidinone
Hydrogen Bonding Amide (furan), morpholine O, indole N–H Amide (furan), thiazolidinone O, chromene O
π-π Interactions Indole-furan stacking Chromene-furan stacking
Crystal Packing Not reported Stabilized by N–H⋯O, C–H⋯O, and π-π stacking

Implications :

  • The target compound’s morpholinoethyl group may enhance solubility compared to the thiazolidinone-chromene system in , which relies on rigid, planar chromene for π-π interactions.

Target Compound vs. N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide ()

Feature Target Compound Compound
Core Structure Indole-morpholine-furan Quinoline-pyrimidine-furan
Substituents 1-Methylindole, morpholinoethyl Piperidine, tetrahydrofuran-3-yl-oxy
Molecular Complexity Moderate High (quinoline-pyrimidine backbone)
Hydrogen Bonding Amide, morpholine O Amide, pyrimidine N, tetrahydrofuran O

Implications :

  • The quinoline-pyrimidine core in ’s compound may confer stronger DNA intercalation or kinase inhibition properties, whereas the target compound’s indole-morpholine system could favor GPCR or serotonin receptor modulation .
  • The tetrahydrofuran-3-yl-oxy group in might improve metabolic stability compared to the morpholinoethyl group, which is prone to oxidation.

Physicochemical Properties

Key Differences in Solubility and Stability

Morpholine vs. Thiazolidinone (): Morpholine’s oxygen atom enhances water solubility via hydrogen bonding, whereas the thiazolidinone’s carbonyl group in may reduce solubility due to crystallinity .

Indole vs. Chromene () : The methylated indole in the target compound is more lipophilic than chromene, favoring blood-brain barrier penetration.

Furan Carboxamide Commonality : Both the target compound and ’s analog utilize furan-2-carboxamide for amide-mediated hydrogen bonding, a critical feature for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.